molecular formula C6H14BrO5P B606387 Bromo-PEG2-phosphonic acid CAS No. 1446282-44-5

Bromo-PEG2-phosphonic acid

Cat. No. B606387
M. Wt: 277.05
InChI Key: NKJZEERRSMGNLG-UHFFFAOYSA-N
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Description

Bromo-PEG2-phosphonic acid is a PEG linker containing bromine and phosphonic acid moieties . The bromine group is a good leaving group and participates in substitution reactions . The hydrophilic PEG linker increases the water solubility of a compound in aqueous media .


Synthesis Analysis

Bromo-PEG2-phosphonic acid is used in the synthesis of PROTACs . It is also provided by CD Bioparticles for drug delivery .


Molecular Structure Analysis

The molecular formula of Bromo-PEG2-phosphonic acid is C6H14BrO5P . The exact mass is 275.98 .


Chemical Reactions Analysis

The bromine group in Bromo-PEG2-phosphonic acid is a good leaving group and participates in substitution reactions .


Physical And Chemical Properties Analysis

The molecular weight of Bromo-PEG2-phosphonic acid is 277.05 . The elemental analysis shows that it contains C, 26.01; H, 5.09; Br, 28.84; O, 28.87; P, 11.18 . It appears as a liquid .

Scientific Research Applications

1. Polymeric Electrolyte Membranes in Fuel Cells

Bromo-PEG2-phosphonic acid derivatives have been explored for use in fuel cells. A study by Liu et al. (2006) synthesized a fluorinated poly(aryl ether) with a 4-bromophenyl pendant group, which was then converted to a phosphonic acid derivative. This derivative exhibited excellent thermal, oxidative, and dimensional stability, low methanol permeability, and reasonable proton conductivity, making it a candidate for polymeric electrolyte membranes in fuel cells (Liu et al., 2006).

2. Surface Functionalization and Material Science

Phosphonic acids, including bromo-PEG2-phosphonic acid derivatives, are used for surface functionalization due to their strong affinity for metals and multidentate binding ability. Berret and Graillot (2022) demonstrated the use of statistical copolymers containing phosphonic acids for coating metal oxide nanoparticles and surfaces, enhancing colloidal stability and providing applications in nanomaterials and nanomedicine (Berret & Graillot, 2022).

3. Biomedical Applications

In the realm of biomedical applications, bromo-PEG2-phosphonic acid derivatives are utilized for improving the performance of nanoparticles. Cao et al. (2018) reported the successful PEGylation of layered double hydroxide nanoparticles using phosphonic acid-terminated PEG, enhancing colloidal and biological stability, which is critical for drug delivery systems (Cao et al., 2018).

Safety And Hazards

Bromo-PEG2-phosphonic acid is not classified as a hazard . In case of skin contact, immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention . In case of eye contact, immediately wash skin with copious amounts of water for at least 15 minutes . Assure adequate flushing of the eyes by separating the eyelids with fingers . If irritation persists, seek medical attention . In case of inhalation, remove to fresh air . In severe cases or if symptoms persist, seek medical attention . In case of ingestion, seek medical attention .

Future Directions

Bromo-PEG2-phosphonic acid is a PEG linker that can be used in the synthesis of PROTACs . The bromine group is a good leaving group and easily undergoes substitution reactions . Phosphonic acid is used for surface modification . The hydrophilic PEG linker can increase the solubility of a compound in aqueous media and improve the hydrophilicity of the surfaces .

properties

IUPAC Name

2-[2-(2-bromoethoxy)ethoxy]ethylphosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14BrO5P/c7-1-2-11-3-4-12-5-6-13(8,9)10/h1-6H2,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKJZEERRSMGNLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCBr)OCCP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14BrO5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601210535
Record name Phosphonic acid, P-[2-[2-(2-bromoethoxy)ethoxy]ethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601210535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bromo-PEG2-phosphonic acid

CAS RN

1446282-44-5
Record name Phosphonic acid, P-[2-[2-(2-bromoethoxy)ethoxy]ethyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1446282-44-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phosphonic acid, P-[2-[2-(2-bromoethoxy)ethoxy]ethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601210535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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